

Application Notes and Protocols for **BMY 42393** in Platelet Aggregation Studies

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Compound of Interest

Compound Name: *Bmy 42393*

Cat. No.: *B1667329*

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Introduction

BMY 42393, chemically known as 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid, is a novel and orally active platelet aggregation inhibitor. It functions as a prostacyclin (PGI₂) partial agonist, exerting its antiplatelet effects through a distinct signaling pathway.^{[1][2][3]} These application notes provide detailed experimental protocols for investigating the efficacy and mechanism of action of **BMY 42393** in in vitro platelet aggregation assays.

Mechanism of Action

BMY 42393 selectively stimulates platelet prostacyclin receptors, leading to the activation of adenylate cyclase.^[1] This enzyme, in turn, catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels activates cAMP-dependent protein kinase, which is believed to inhibit platelet activation and aggregation by sequestering intracellular calcium and preventing the release of pro-aggregatory mediators.^[1] Notably, **BMY 42393** has been shown to inhibit the thrombin-induced elevation of intracellular free calcium.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of **BMY 42393** in inhibiting platelet aggregation and stimulating adenylate cyclase activity.

Table 1: Inhibition of Platelet Aggregation by **BMY 42393**

Agonist	IC ₅₀ Range (μM)
ADP	0.3 - 2.0
Collagen	0.3 - 2.0
Thrombin	0.3 - 2.0

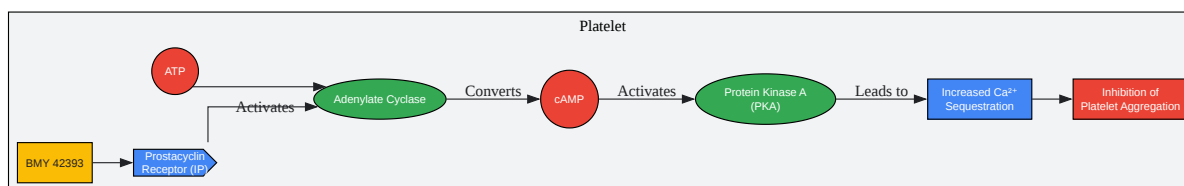
Data sourced from multiple studies indicating the concentration of **BMY 42393** required to inhibit platelet aggregation induced by various agonists by 50%.

Table 2: Stimulation of Platelet Adenylate Cyclase by **BMY 42393**

Parameter	Value (nM)
EC ₅₀	25

This table indicates the concentration of **BMY 42393** required to achieve 50% of its maximal stimulation of adenylate cyclase activity.

Signaling Pathway of **BMY 42393**



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Caption: Signaling pathway of **BMY 42393** in platelets.

Experimental Protocols

Protocol 1: Preparation of Washed Human Platelets

This protocol describes the preparation of a washed platelet suspension from whole human blood, suitable for in vitro aggregation studies.

Materials:

- Human whole blood collected in 3.2% sodium citrate (9:1, blood:anticoagulant)
- Acid-Citrate-Dextrose (ACD) solution (85 mM trisodium citrate, 71 mM citric acid, 111 mM dextrose)
- Tyrode's Buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, pH 7.4)
- Prostaglandin E₁ (PGE₁) stock solution (1 mM in ethanol)
- Apyrase (from potato, Grade VII)
- Bovine Serum Albumin (BSA)
- Centrifuge, plastic tubes, pipettes

Procedure:

- Blood Collection: Collect human venous blood into tubes containing 3.2% sodium citrate. The donors should be healthy and have abstained from any medication known to affect platelet function for at least 10 days.
- Preparation of Platelet-Rich Plasma (PRP):
 - Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off.
 - Carefully aspirate the upper platelet-rich plasma (PRP) layer into a new plastic tube.

- Acidification and Sedimentation of Platelets:
 - Add ACD solution to the PRP to a final ratio of 1:7 (ACD:PRP) to lower the pH to approximately 6.5. This helps to prevent platelet activation during centrifugation.
 - Add PGE₁ to the acidified PRP to a final concentration of 1 μ M to further inhibit platelet activation.
 - Centrifuge the PRP at 800 x g for 15 minutes at room temperature to pellet the platelets.
- Washing the Platelets:
 - Carefully discard the supernatant.
 - Gently resuspend the platelet pellet in Tyrode's Buffer containing 1 μ M PGE₁.
 - Centrifuge again at 800 x g for 15 minutes.
 - Repeat the washing step one more time.
- Final Resuspension:
 - After the final wash, resuspend the platelet pellet in Tyrode's Buffer containing 0.35% BSA and 2 mM CaCl₂.
 - Adjust the platelet count to the desired concentration (e.g., 2.5×10^8 platelets/mL) using a hematology analyzer.
 - Add apyrase to a final concentration of 0.02 U/mL to the final platelet suspension to degrade any released ADP.
 - Allow the washed platelets to rest at 37°C for 30 minutes before use.

Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the procedure for assessing the inhibitory effect of **BMY 42393** on platelet aggregation induced by various agonists using LTA.

Materials:

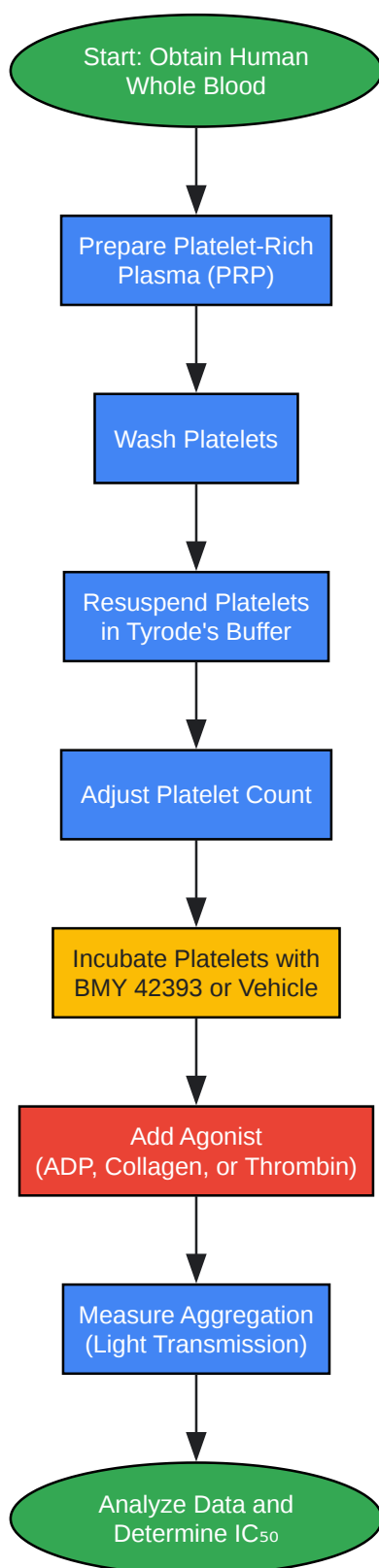
- Washed human platelet suspension (prepared as in Protocol 1)
- **BMY 42393** stock solution (in a suitable solvent, e.g., DMSO)
- Platelet agonists:
 - Adenosine diphosphate (ADP)
 - Collagen (Horm type I)
 - Thrombin (human α -thrombin)
- Light Transmission Aggregometer
- Aggregometer cuvettes with stir bars
- Tyrode's Buffer (for control and dilutions)

Procedure:

- Instrument Setup: Pre-warm the aggregometer to 37°C.
- Baseline and Reference:
 - Pipette 450 μ L of platelet-poor plasma (PPP) or Tyrode's buffer into a cuvette to set the 100% light transmission reference.
 - Pipette 450 μ L of the washed platelet suspension into a cuvette with a stir bar and place it in the aggregometer to establish the 0% light transmission baseline.
- Incubation with **BMY 42393**:
 - Add a small volume (e.g., 5 μ L) of the **BMY 42393** stock solution at various concentrations (e.g., 0.1 μ M to 10 μ M final concentration) to 445 μ L of the washed platelet suspension in an aggregometer cuvette.

- For the control, add the same volume of the vehicle (e.g., DMSO) to a separate cuvette with platelets.
- Incubate the cuvettes at 37°C with stirring (e.g., 900-1200 rpm) for a pre-determined time (e.g., 2-5 minutes).
- Induction of Aggregation:
 - Add a small volume (e.g., 50 µL) of the agonist to the cuvette to achieve the desired final concentration. Recommended final concentrations are:
 - ADP: 2-10 µM
 - Collagen: 1-5 µg/mL
 - Thrombin: 0.05-0.2 U/mL
 - Record the change in light transmission for at least 5-10 minutes.
- Data Analysis:
 - Measure the maximum aggregation percentage for each concentration of **BMV 42393** and the control.
 - Calculate the percentage inhibition of aggregation for each **BMV 42393** concentration relative to the vehicle control.
 - Plot the percentage inhibition against the logarithm of the **BMV 42393** concentration to determine the IC₅₀ value.

Experimental Workflow for Platelet Aggregation Assay



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Caption: Experimental workflow for **BMY 42393** platelet aggregation assay.

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References

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